

# Application Notes and Protocols: NP108

## Minimum Inhibitory Concentration (MIC) Assay

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### Compound of Interest

Compound Name: Antibacterial agent 108

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## Introduction

NP108 is a cationic antimicrobial polymer with broad-spectrum bactericidal activity.<sup>[1][2]</sup> It is composed of amino acid building blocks and is noted for its rapid action, killing bacteria through membrane disruption and subsequent cell lysis.<sup>[1][2]</sup> This mechanism of action is particularly advantageous as it is effective against both rapidly growing and stationary-phase bacteria, as well as antibiotic-resilient variants.<sup>[1][2]</sup> NP108 has demonstrated efficacy against clinically significant pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[1]</sup> The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound like NP108.<sup>[3][4][5]</sup> This document provides a detailed protocol for determining the MIC of NP108 using the broth microdilution method, a widely accepted and standardized technique.<sup>[6][7][8][9]</sup>

## Principle of the MIC Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.<sup>[4][5]</sup> The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.<sup>[4][6][8]</sup> Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity or by measuring optical density.<sup>[6][9]</sup>

## Data Presentation: NP108 MIC Values

The following table summarizes the reported MIC100 values for NP108 against various bacterial species. MIC100 represents the minimum concentration required to inhibit 100% of the tested isolates.

Microorganism	Strain Type	Growth Phase	MIC100 (mg/L)	Reference
Staphylococcus aureus	Various isolates	Exponential or Stationary	8 - 500	<a href="#">[1]</a> <a href="#">[2]</a>
Staphylococcus epidermidis	Various isolates	Exponential or Stationary	4 - 8	<a href="#">[1]</a> <a href="#">[2]</a>
S. aureus	Nutrient-limiting conditions	-	8	<a href="#">[1]</a> <a href="#">[2]</a>
S. aureus	Small colony variants	-	32	<a href="#">[1]</a> <a href="#">[2]</a>
S. aureus	Biofilm (prevention)	-	1 - 4	<a href="#">[1]</a> <a href="#">[2]</a>
S. aureus	Biofilm (eradication)	-	≥ 31.25	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocol: Broth Microdilution MIC Assay for NP108

This protocol is based on established broth microdilution methods and is adapted for the evaluation of NP108.[\[6\]](#)[\[7\]](#)[\[10\]](#)[\[11\]](#)

### Materials and Reagents

- NP108 (powder)
- Sterile deionized water or appropriate solvent for NP108
- Cation-adjusted Mueller-Hinton Broth (CA-MHB)

- Bacterial strains for testing (e.g., *S. aureus* ATCC 29213 as a quality control strain)
- Sterile 96-well, round-bottom microtiter plates
- Sterile reagent reservoirs
- Multichannel pipette (50-200  $\mu$ L)
- Single-channel pipettes
- Spectrophotometer
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl)
- Incubator ( $35 \pm 2^{\circ}\text{C}$ )
- Vortex mixer

## Procedure

### 1. Preparation of NP108 Stock Solution

- Accurately weigh a sufficient amount of NP108 powder.
- Dissolve the NP108 in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1000 mg/L).<sup>[12]</sup> NP108 is highly water-soluble.<sup>[1]</sup>
- Ensure the stock solution is well-mixed and completely dissolved. Filter-sterilize the stock solution using a 0.22  $\mu$ m syringe filter if necessary.

### 2. Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in sterile saline.
- Vortex thoroughly to create a smooth suspension.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Within 15 minutes of standardization, dilute the adjusted inoculum in CA-MHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.[\[3\]](#)[\[4\]](#) This is typically a 1:100 dilution of the 0.5 McFarland suspension.[\[4\]](#)

### 3. Preparation of the 96-Well Plate

- Dispense 100  $\mu$ L of sterile CA-MHB into all wells of a 96-well microtiter plate.
- Add 100  $\mu$ L of the NP108 stock solution to the first column of wells. This will be the highest concentration.
- Perform a serial twofold dilution by transferring 100  $\mu$ L from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100  $\mu$ L from the last dilution column.[\[10\]](#)
- Column 11 will serve as the growth control (no NP108).
- Column 12 will serve as the sterility control (no bacteria).[\[10\]](#)

### 4. Inoculation

- Add 100  $\mu$ L of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12).[\[10\]](#)
- The final volume in each well will be 200  $\mu$ L.

### 5. Incubation

- Cover the plate with a lid and incubate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.[\[9\]](#)

### 6. Reading the Results

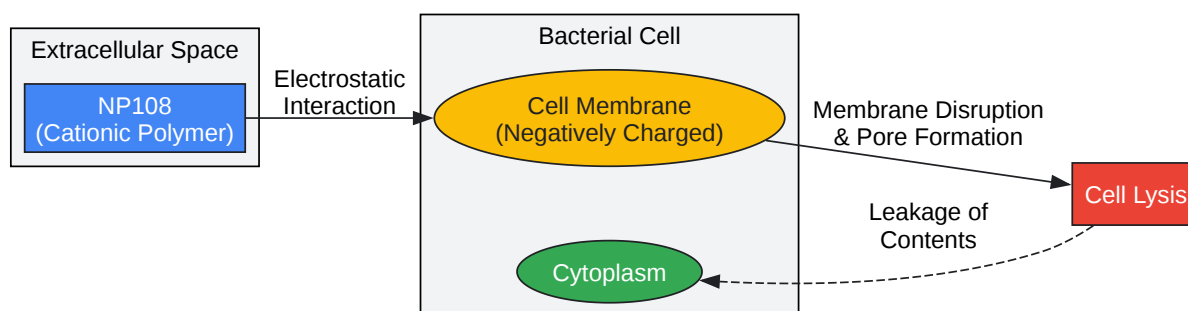
- After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of NP108 at which there is no visible growth (i.e., the well is clear).[5]
- The growth control well (column 11) should show distinct turbidity.
- The sterility control well (column 12) should remain clear.
- Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

## Signaling Pathways and Experimental Workflows

### NP108 Mechanism of Action

The primary mechanism of action for NP108 is the disruption of the bacterial cell membrane. As a cationic polymer, it is believed to interact with the negatively charged components of the bacterial cell wall and membrane, leading to membrane depolarization, pore formation, and ultimately, cell lysis.[1]

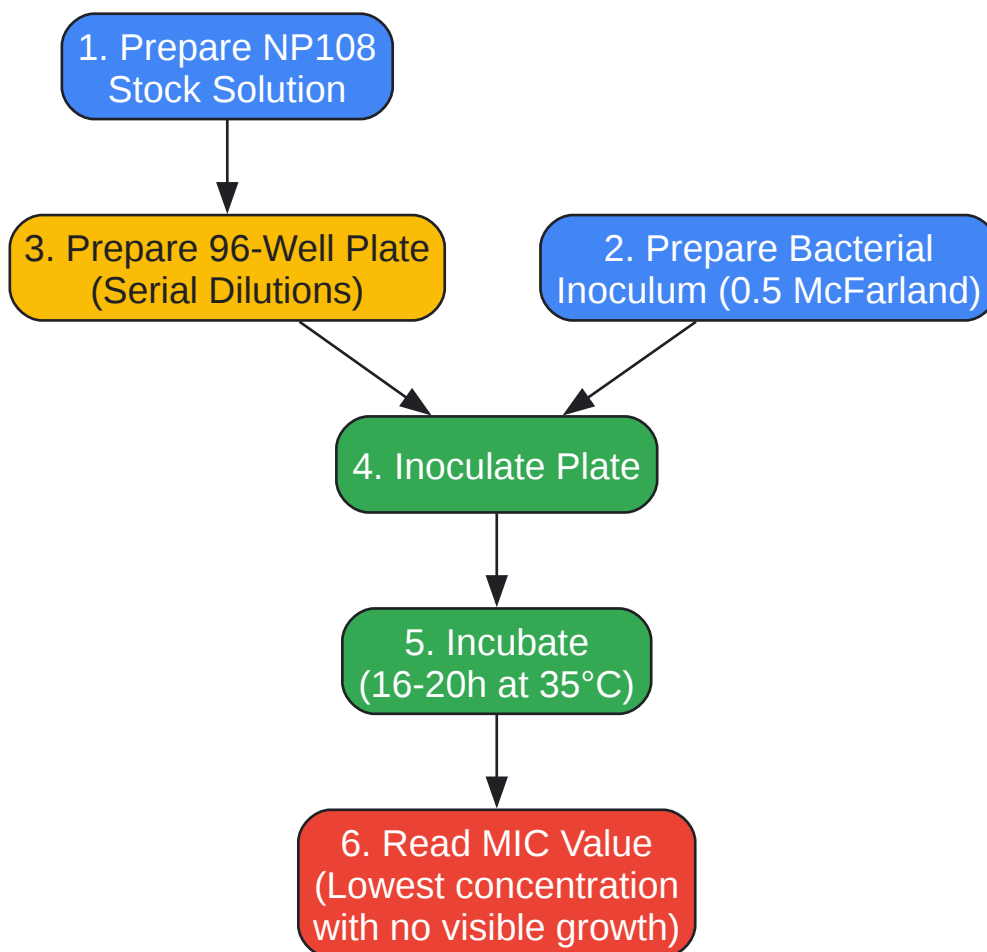


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Caption: Mechanism of action of NP108 leading to bacterial cell lysis.

## Experimental Workflow for NP108 MIC Assay

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of NP108.



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Caption: Workflow for the NP108 broth microdilution MIC assay.

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